![molecular formula C23H25FN4O3 B565164 9-Keto Risperidone CAS No. 1189516-65-1](/img/structure/B565164.png)
9-Keto Risperidone
Descripción general
Descripción
9-Keto Risperidone is a derivative of Risperidone . It has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is also an impurity of Paliperidone, which is an active metabolite of Risperidone and used as a second-generation (atypical) antipsychotic agent .
Synthesis Analysis
Risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension to obtain crude risperidone rapidly and efficiently .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H25FN4O3 .Chemical Reactions Analysis
The synthesis of Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is stable under recommended storage conditions .Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring in Schizophrenia
Therapeutic drug monitoring (TDM) of risperidone, including its metabolites like 9-hydroxyrisperidone, is explored to optimize treatment for schizophrenia. Despite specific and sensitive analytical methods for quantifying risperidone and its metabolites, establishing a therapeutic range has been challenging. No clear correlation has been demonstrated between risperidone plasma concentrations and therapeutic response, attributed to interpatient variability and genetic differences in drug metabolism. TDM may be beneficial under certain circumstances, such as assessing compliance and managing drug interactions, yet its routine use is not deemed essential over clinical judgment (Seto, Dumontet, & Ensom, 2011).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of risperidone and its active metabolite 9-hydroxyrisperidone (9-OHR) have been thoroughly reviewed to provide insights into their pharmacology. The ratio of risperidone to 9-OHR concentrations can indicate CYP2D6 metabolic activity, which influences drug effectiveness and patient response. Despite the complexity, understanding these ratios and pharmacokinetic profiles aids in personalized medication, highlighting the significant role of genetic factors in treatment outcomes (de Leon, Wynn, & Sandson, 2010).
Comparative Pharmacology with Paliperidone
Exploring the molecular differences between risperidone and its active metabolite paliperidone (9-hydroxyrisperidone) reveals distinct impacts on neuronal firing, mitochondrial function, and synaptic plasticity. Such differences at the molecular level suggest varied therapeutic effects between the two, with implications for treatment strategies in schizophrenia and related disorders. This comparative pharmacology emphasizes the unique properties conferred by the hydroxyl group in paliperidone, affecting drug hydrophilicity and mitochondrial interactions (Corena-McLeod, 2015).
Acute Poisoning and Metabolic Effects
Research on risperidone's metabolic effects and its role in acute poisoning scenarios has been investigated, underscoring the importance of understanding drug interactions and metabolic pathways. The pharmacokinetics of risperidone and its major active metabolite, 9-hydroxyrisperidone, are significantly influenced by CYP2D6 genetic polymorphism, affecting the therapeutic and toxicological outcomes of risperidone treatment. Such insights are crucial for managing acute poisoning and understanding the metabolic implications of risperidone therapy in diverse patient populations (Ciszowski, Szpak, & Wilimowska, 2010).
Mecanismo De Acción
Target of Action
9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
This compound interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that this compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, this compound reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .
Pharmacokinetics
The pharmacokinetics of this compound, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of this compound can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .
Action Environment
Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of this compound, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189516-65-1 | |
Record name | 9-Keto risperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-KETO RISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.